N-(4-fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine

Apoptosis Bfl-1/Bim Protein-Protein Interaction

N-(4-fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine (CAS 1203396-28-4, MF C16H18FN5O3, MW 347.35) is a synthetic small molecule belonging to the morpholino-pyrimidine class, a scaffold extensively explored in kinase inhibitor drug discovery programs, particularly those targeting the PI3K/AKT/mTOR signaling axis. The compound features a 4-fluorobenzylamine substituent at the C2 position, a methyl group at C4, a morpholine ring at C6, and a nitro group at C5 of the pyrimidine core.

Molecular Formula C16H18FN5O3
Molecular Weight 347.35
CAS No. 1203396-28-4
Cat. No. B2848144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine
CAS1203396-28-4
Molecular FormulaC16H18FN5O3
Molecular Weight347.35
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)NCC2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-]
InChIInChI=1S/C16H18FN5O3/c1-11-14(22(23)24)15(21-6-8-25-9-7-21)20-16(19-11)18-10-12-2-4-13(17)5-3-12/h2-5H,6-10H2,1H3,(H,18,19,20)
InChIKeyDDIXEPPCYGUVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine: Procurement-Relevant Identity and Class Context


N-(4-fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine (CAS 1203396-28-4, MF C16H18FN5O3, MW 347.35) is a synthetic small molecule belonging to the morpholino-pyrimidine class, a scaffold extensively explored in kinase inhibitor drug discovery programs, particularly those targeting the PI3K/AKT/mTOR signaling axis [1]. The compound features a 4-fluorobenzylamine substituent at the C2 position, a methyl group at C4, a morpholine ring at C6, and a nitro group at C5 of the pyrimidine core. This substitution pattern is characteristic of intermediates and final compounds disclosed in patent families aimed at mTOR and PI3K inhibition for oncology indications [2]. For procurement purposes, this compound is primarily listed as a research-grade chemical (typical purity specification: 95%), with its value proposition anchored in its membership within a well-precedented, therapeutically relevant chemical series rather than in extensively characterized, single-agent biological profiling [3].

Why N-(4-Fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine Cannot Be Trivially Replaced by In-Class Analogs


Within the morpholino-pyrimidine series, even minor structural perturbations at the C2 aniline position profoundly alter kinase selectivity profiles, cellular potency, and physicochemical properties. The specific combination of a 4-fluorobenzyl group, a C5 nitro substituent, and a C6 morpholine in this compound defines a distinct pharmacological fingerprint that cannot be extrapolated from analogs bearing alternative benzyl substitutions (e.g., 3-fluorobenzyl, 2,4-dimethoxyphenyl, or furan-2-ylmethyl) . Published structure-activity relationship (SAR) studies on related morpholino-pyrimidine series demonstrate that the identity and substitution pattern of the N2-benzyl group is a critical determinant of target engagement and antiproliferative activity, with fluorination position markedly influencing both potency and selectivity [1]. Consequently, substituting this compound with a structurally similar but chemically distinct analog—such as CAS 1210695-30-9 (difluoromethylsulfanyl-phenyl analog) or the 3-fluorophenyl variant—without confirmatory head-to-head biological data introduces substantial risk of divergent target inhibition profiles and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine: Why This Compound Over Its Closest Analogs


Bfl-1/Bim Inhibition: N-(4-Fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine Binds Bfl-1 in the Low Micromolar Range, a Profile Distinguishable from Other Morpholino-Pyrimidines

In a biochemical TR-FRET assay measuring disruption of the Bfl-1/Bim protein-protein interaction (30 min incubation), N-(4-fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine exhibited an IC50 of 2.50 µM (Ki = 2.90 µM by fluorescence polarization) [1]. By comparison, potent PI3Kα/β/δ inhibitors from the same broader morpholino-pyrimidine class, such as compounds 6e, 6g, and 6l reported by Abdelnaby et al., displayed PI3K isoform IC50 values ranging from 6.09 to 30.62 µM and leukemia SR cytotoxicity IC50 values from 0.76 to 13.59 µM [2]. The 2.50 µM Bfl-1/Bim activity places this compound in a moderate affinity bracket that is orthogonal to the PI3K-focused activity profiles of close-in-class comparators, suggesting a distinct target engagement fingerprint that cannot be achieved by PI3K-optimized analogs. No head-to-head comparator data for the 3-fluorobenzyl, 2,4-dimethoxyphenyl, or furan-2-ylmethyl analogs of this scaffold have been identified in public domain databases or the peer-reviewed literature.

Apoptosis Bfl-1/Bim Protein-Protein Interaction TR-FRET

A431 Vulvar Carcinoma Antiproliferative Activity: N-(4-Fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine Exhibits Modest Cytotoxicity, Providing a Baseline for Cellular SAR Studies

In a cell viability assay using the A431 vulvar carcinoma cell line (a model known to overexpress EGFR), N-(4-fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine exhibited an IC50 of 12.5 µM, with the proposed mechanism involving inhibition of EGFR signaling pathways . For context, the PI3K/mTOR inhibitor LY294002—a structurally distinct but pathway-relevant reference compound—shows PI3Kα IC50 of 6.28 µM and PI3Kβ IC50 of 4.51 µM in biochemical assays, while morpholino-pyrimidine analog 6e exhibited leukemia SR cell cytotoxicity with an IC50 of 0.76 µM [1]. The 12.5 µM A431 IC50 positions the target compound as a moderately potent antiproliferative agent, consistent with its primary Bfl-1/Bim biochemical activity rather than potent PI3K pathway inhibition. This moderate cellular potency distinguishes the compound from highly optimized PI3K/mTOR clinical candidates (which typically display nanomolar IC50 values) and supports its use as a tool compound for probing non-PI3K mechanisms in EGFR-driven cancer models.

Cytotoxicity EGFR Signaling A431 Cancer Cell Line

Physicochemical Property Differentiation: The 4-Fluorobenzyl Substituent Modulates Lipophilicity and Hydrogen Bonding Capacity Compared to Non-Fluorinated and Heteroaryl Analogs

The 4-fluorobenzyl group at the C2 position of N-(4-fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine contributes a calculated topological polar surface area (TPSA) of approximately 97.6 Ų, a LogP of approximately 4.37, 4 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. By contrast, the non-fluorinated benzyl analog (C16H19N5O3, MW 329.36) is predicted to have a lower LogP (approximately 3.7–3.9 by atom-based calculation) and reduced metabolic stability owing to the absence of the electron-withdrawing fluorine substituent. The 2,4-dimethoxyphenyl analog (CAS not assigned, MW ~389.4) introduces two additional hydrogen bond acceptors and a larger TPSA, which is predicted to reduce membrane permeability. The furan-2-ylmethyl analog replaces the aromatic ring with a heteroaromatic system, altering π-stacking geometry and reducing logP by approximately 0.5–1.0 log units . These physicochemical differences are significant: the 4-fluorobenzyl group provides a balanced combination of moderate lipophilicity for cellular penetration, metabolic shielding via the C-F bond, and a geometrically defined π-surface for target protein interactions that is distinct from both non-fluorinated and heteroaryl-substituted analogs.

Lipophilicity Physicochemical Properties Fluorine Substitution Drug-Likeness

N-(4-Fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine: Evidence-Driven Research and Industrial Application Scenarios


Chemical Probe for Bfl-1/Bim Protein-Protein Interaction Studies

The confirmed Bfl-1/Bim TR-FRET IC50 of 2.50 µM [1] positions this compound as a tractable starting point for exploring the anti-apoptotic Bcl-2 family member Bfl-1, an emerging oncology target with limited chemical probe coverage. The compound's moderate affinity enables competition-based binding studies, and its distinct target profile—separate from PI3K/mTOR pathway inhibition—allows researchers to interrogate Bfl-1-dependent survival mechanisms in cancer cells without confounding PI3K pathway modulation.

EGFR-Driven Cancer Cell Line Profiling with A431 Model System

The demonstrated A431 vulvar carcinoma IC50 of 12.5 µM, attributed to EGFR signaling inhibition , supports the use of this compound in phenotypic screening cascades focused on EGFR-overexpressing cancers. The moderate potency is appropriate for studies aimed at understanding structure-activity relationships, as it provides a quantifiable baseline against which newly synthesized analogs can be benchmarked for improved efficacy.

Physicochemical Benchmarking and Lead Optimization in 5-Nitropyrimidine Series

With a calculated LogP of approximately 4.37 and TPSA of approximately 97.6 Ų [2], this compound occupies a favorable region of oral drug-like chemical space and can serve as a reference molecule for systematic exploration of the C2-position SAR in the morpholino-5-nitropyrimidine series. Its balanced properties make it suitable for in vitro ADME assays where permeability and solubility are both measured, facilitating rational lead optimization programs.

Reference Standard for Synthesis and Analytical Method Development

Given the well-defined chemical structure (CAS 1203396-28-4, single molecular entity) and the commercial availability at 95% purity , this compound can function as a reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods tailored to the morpholino-nitropyrimidine chemotype, ensuring consistent quality control across synthetic batches and enabling reliable cross-study comparisons.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-4-methyl-6-morpholino-5-nitropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.